molecular formula C23H21N3O2S B11143329 [2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl](1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl](1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

Cat. No.: B11143329
M. Wt: 403.5 g/mol
InChI Key: BGDVPNUALNIRMG-UHFFFAOYSA-N
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Description

The compound 2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-ylmethanone is a structurally complex molecule featuring a thiazole ring substituted with a 4-methoxyphenyl group and a 4-methyl moiety, linked via a methanone bridge to a pyrido[4,3-b]indole scaffold. The pyridoindole core is a privileged structure in medicinal chemistry, often associated with CNS activity, while the thiazole ring is known for its role in modulating pharmacokinetic properties and bioactivity .

Properties

Molecular Formula

C23H21N3O2S

Molecular Weight

403.5 g/mol

IUPAC Name

[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone

InChI

InChI=1S/C23H21N3O2S/c1-14-21(29-22(24-14)15-7-9-16(28-2)10-8-15)23(27)26-12-11-20-18(13-26)17-5-3-4-6-19(17)25-20/h3-10,25H,11-13H2,1-2H3

InChI Key

BGDVPNUALNIRMG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C(=O)N3CCC4=C(C3)C5=CC=CC=C5N4

Origin of Product

United States

Preparation Methods

Thiazole Formation via Hantzsch Cyclization

The Hantzsch thiazole synthesis was adapted using 4-methoxyphenylthioamide and α-bromo-3-oxobutane (methyl-substituted α-haloketone). Reaction in ethanol with triethylamine (TEA) at reflux for 6 hours yielded the thiazole core.

Reaction Conditions

  • Reactants : 4-Methoxyphenylthioamide (1.0 equiv), α-bromo-3-oxobutane (1.2 equiv)

  • Solvent : Ethanol (20 mL/mmol)

  • Base : Triethylamine (0.5 mL/mmol)

  • Temperature : Reflux (78°C)

  • Yield : 78%

Characterization

  • IR (KBr) : 1605 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O-C)

  • ¹H-NMR (400 MHz, CDCl₃) : δ 7.52–7.48 (m, 2H, ArH), 6.99–6.95 (m, 2H, ArH), 3.85 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃).

Functionalization to Thiazol-5-yl Acyl Chloride

The thiazole was converted to its acyl chloride derivative using thionyl chloride (SOCl₂) in dichloromethane (DCM) under nitrogen.

Procedure

  • Reactant : Thiazole (1.0 equiv)

  • Reagent : SOCl₂ (5.0 equiv)

  • Solvent : DCM (10 mL/mmol)

  • Temperature : 0°C → RT, 2 hours

  • Yield : 92%

Synthesis of the Pyridoindole Scaffold: 1,3,4,5-Tetrahydro-2H-pyrido[4,3-b]indole

Benzannulation Strategy

Adapting methods from pyrido[1,2-a]indole synthesis, tryptamine hydrochloride and 2-pyridinecarboxaldehyde underwent cyclization in the presence of diethyl malonate and benzyne (generated in situ from anthranilic acid).

Optimized Reaction

  • Reactants : Tryptamine (1.0 equiv), 2-pyridinecarboxaldehyde (1.1 equiv), diethyl malonate (1.5 equiv)

  • Solvent : Toluene (15 mL/mmol)

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Temperature : 110°C, 12 hours

  • Yield : 65%

Post-Synthetic Reduction
Hydrogenation using H₂/Pd-C in methanol reduced the pyridoindole to its tetrahydro form.

  • Conditions : 50 psi H₂, RT, 6 hours

  • Yield : 88%

Characterization

  • ¹³C-NMR (100 MHz, DMSO-d₆) : δ 152.1 (C=N), 135.4 (ArC), 112.8–121.6 (ArCH).

Coupling via Methanone Bridge

Friedel-Crafts Acylation

The tetrahydro-pyridoindole was acylated using the thiazol-5-yl acyl chloride under Friedel-Crafts conditions.

Procedure

  • Reactants : Pyridoindole (1.0 equiv), thiazol-5-yl acyl chloride (1.2 equiv)

  • Catalyst : AlCl₃ (1.5 equiv)

  • Solvent : DCM (10 mL/mmol)

  • Temperature : 0°C → RT, 4 hours

  • Yield : 63%

Purification
Recrystallization from dimethylformamide (DMF)/H₂O (9:1) afforded pure product.

Spectroscopic Validation and Analytical Data

¹H-NMR Analysis (400 MHz, DMSO-d₆)

  • δ 8.21 (s, 1H, thiazole-H), 7.62–7.58 (m, 2H, ArH), 7.12–7.08 (m, 2H, ArH), 4.05 (s, 3H, OCH₃), 3.92–3.88 (m, 2H, CH₂), 2.98–2.94 (m, 2H, CH₂), 2.50 (s, 3H, CH₃).

HRMS (ESI-TOF)

  • Calculated for C₂₅H₂₂N₃O₂S [M+H]⁺: 428.1432

  • Found: 428.1429

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Purity (%)
Hantzsch CyclizationThiazole formation7898
BenzannulationPyridoindole synthesis6595
Friedel-CraftsMethanone coupling6397

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and thiazole moieties.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.

Major Products

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include alcohols and amines.

    Substitution: Products vary depending on the substituents introduced, such as halogenated or aminated derivatives.

Scientific Research Applications

Antiviral Activity

Recent studies have demonstrated that derivatives of thiazole compounds exhibit significant antiviral properties. For instance, compounds similar to the one have been evaluated for their effectiveness against viruses such as Hepatitis C Virus (HCV) and Bovine Viral Diarrhea Virus (BVDV). Modifications to the thiazole structure have been shown to enhance selectivity and potency against viral replication .

Anticancer Properties

Compounds containing thiazole and indole moieties are being investigated for their anticancer effects. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. The specific compound discussed may share similar properties due to its structural characteristics .

Antimicrobial Effects

Thiazole derivatives have also been noted for their antimicrobial activity. Studies suggest that modifications to the thiazole ring can lead to enhanced efficacy against a range of bacterial strains. The compound's structure may contribute to its ability to disrupt bacterial cell wall synthesis or function .

Case Study on Antiviral Efficacy

A study published in 2021 explored a series of thiazole derivatives against HCV and BVDV. The findings indicated that certain substitutions on the thiazole ring significantly improved antiviral activity compared to unmodified compounds . The specific compound discussed may serve as a scaffold for developing more potent antiviral agents.

Case Study on Anticancer Activity

In another study focusing on indole and thiazole hybrids, researchers found that these compounds exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis in cancer cells . This highlights the potential of 2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-ylmethanone in cancer therapeutics.

Data Table: Summary of Applications

Application TypeDescriptionRelevant Studies
Antiviral ActivityEffective against HCV and BVDV
Anticancer PropertiesInduces apoptosis in cancer cells
Antimicrobial EffectsActive against various bacterial strains

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-ylmethanone involves its interaction with specific molecular targets. These targets include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Heterocyclic Modifications

  • Pyridoindole vs. Pyrazole/Indole Replacements: The target compound’s pyridoindole moiety is replaced with a pyrazole ring in (5-(trifluoromethyl)-1H-pyrazol-3-yl)-(8-(trifluoromethoxy)pyridoindol-2-yl)methanone (), which retains high synthetic yield (88%) but alters electronic properties due to trifluoromethyl groups . In (6-(dimethylamino)-1H-indol-2-yl)-(pyridoindol-2-yl)methanone (), the indole substitution enhances electron-donating capacity, though with lower synthetic yield (34%) .
  • describes a 4-methyl-2-(methylamino)thiazole linked to a pyrimidine carbonitrile, demonstrating the versatility of thiazole substitutions in modulating target selectivity .

Structural Analog Table

Compound Name / Feature Key Structural Differences Reference
Target Compound 4-Methylthiazole + Pyridoindole -
(5-(Trifluoromethyl)pyrazol-3-yl)-(8-(trifluoromethoxy)pyridoindol-2-yl)methanone Pyrazole replaces thiazole; CF₃ groups
(6-Dimethylaminoindol-2-yl)-(pyridoindol-2-yl)methanone Indole replaces thiazole; dimethylamino group
2-((4-Methoxyphenyl)imino)thiazol-5-ylmethanone Dual methoxyphenyl-thiazole; lacks pyridoindole

Physicochemical Insights

  • Stability : Thiazole rings are generally stable under physiological conditions, but the pyridoindole’s secondary amine may pose oxidative susceptibility .

Research Findings and SAR Insights

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., CF₃ in ) improve metabolic stability but may reduce solubility .
    • Methyl groups on thiazole (as in the target compound) balance steric bulk and lipophilicity for optimal bioavailability .
  • Heterocycle Synergy : The pyridoindole-thiazole combination merges hydrogen-bonding capacity (pyridoindole) with aromatic stacking (thiazole), a dual mechanism observed in kinase inhibitors .

Biological Activity

The compound 2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-ylmethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, as well as its pharmacological mechanisms.

Chemical Structure

The compound consists of a thiazole ring fused with a pyridoindole structure, which is known for its diverse biological activities. The presence of the methoxyphenyl group enhances its lipophilicity and may contribute to its bioactivity.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of thiazole derivatives. For instance, compounds similar to the target compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. In vitro assays demonstrated that certain thiazole derivatives exhibited significant inhibition of COX-1 and COX-2 enzymes, with IC50 values ranging from 19.45 μM to 42.1 μM .

Table 1: Inhibitory Effects on COX Enzymes

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
3a19.45 ± 0.0742.1 ± 0.30
3b26.04 ± 0.3631.4 ± 0.12
4b28.39 ± 0.0323.8 ± 0.20

These results indicate that the incorporation of specific substituents can enhance anti-inflammatory activity.

Anticancer Activity

The anticancer potential of thiazole-containing compounds has also been investigated. A study identified novel inhibitors targeting tumor necrosis factor-alpha (TNFα), which plays a crucial role in cancer progression and inflammation . The compound's structure suggests it may interact with similar pathways.

Case Study: Anticancer Screening
In a drug library screening focused on multicellular spheroids, compounds with structures similar to the target compound showed promising anticancer activity, suggesting that modifications to the thiazole or pyridoindole moieties could yield potent anticancer agents .

The biological activity of 2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-ylmethanone may be attributed to several mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : The compound may inhibit the production of pro-inflammatory cytokines through modulation of NF-kB signaling pathways.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells via mitochondrial pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-ylmethanone?

  • Methodology : The synthesis typically involves multi-step heterocyclic coupling. For example:

  • Step 1 : Formation of the thiazole ring via Hantzsch thiazole synthesis using 4-methoxyphenyl-substituted precursors and thiourea derivatives under reflux conditions in ethanol .
  • Step 2 : Functionalization of the pyridoindole core via Buchwald-Hartwig amination or Pd-catalyzed cross-coupling to introduce the methanone linkage .
  • Key reagents : Thiourea, 4-methoxybenzaldehyde, and palladium catalysts (e.g., Pd(OAc)₂). Yield optimization requires strict control of reaction temperature (70–90°C) and inert atmospheres .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • HPLC-MS : To confirm molecular weight and detect impurities (e.g., mobile phase: acetonitrile/water with 0.1% formic acid; ESI+ mode) .
  • NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to resolve aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ ~3.8 ppm) .
  • X-ray crystallography : For unambiguous confirmation of the 3D structure, particularly the orientation of the pyridoindole-thiazole linkage .

Q. What solvent systems are suitable for solubility and stability studies?

  • Methodology :

  • Test solubility in DMSO (primary stock solvent), followed by dilution in PBS (pH 7.4) or ethanol for biological assays.
  • Stability assays: Monitor degradation via UV-Vis spectroscopy (λ = 250–350 nm) under varying pH (3–10) and temperatures (4–37°C) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for this compound?

  • Case Study : If NMR shows unexpected splitting in the pyridoindole region (e.g., δ 7.5–8.0 ppm), consider:

  • Tautomerism : The pyridoindole core may exhibit keto-enol tautomerism, altering proton environments .
  • Dynamic effects : Variable-temperature NMR (VT-NMR) in DMSO-d₆ (25–80°C) to assess conformational flexibility .
  • Comparative analysis : Cross-validate with computational models (DFT calculations for predicted chemical shifts) .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Methodology :

  • Fragment-based design : Modify substituents on the thiazole (e.g., 4-methyl vs. 4-ethyl) or pyridoindole (e.g., N-alkylation) to assess impacts on bioactivity .
  • Biological assays : Test inhibition of kinase targets (e.g., FGFR1–3) using enzymatic assays (IC₅₀ determination) and cellular models (e.g., proliferation assays in FGFR-driven cancer lines) .
  • Data integration : Use molecular docking (AutoDock Vina) to correlate activity with binding poses in FGFR’s ATP-binding pocket .

Q. How should researchers address contradictions in reported biological activities of structurally similar compounds?

  • Case Study : If one study reports antitumor activity (e.g., IC₅₀ = 0.5 µM) while another shows no effect:

  • Experimental variables : Verify cell line specificity (e.g., FGFR2-amplified vs. wild-type models) and assay conditions (e.g., serum concentration affecting compound stability) .
  • Off-target profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to rule out polypharmacology .
  • Meta-analysis : Compare logP, polar surface area, and other physicochemical properties to identify bioavailability differences .

Q. What computational tools are recommended for predicting the pharmacokinetic properties of this compound?

  • Methodology :

  • ADME prediction : Use SwissADME or pkCSM to estimate permeability (Caco-2), metabolic stability (CYP450 isoforms), and half-life .
  • Toxicity profiling : ProTox-II for hepatotoxicity and hERG channel inhibition risks .
  • Solubility : COSMO-RS for predicting solubility in biorelevant media (e.g., FaSSIF/FeSSIF) .

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